EtDO-P4

Alzheimer's disease Amyloid-beta Neuroscience

EtDO-P4 is a second-gen GCS inhibitor achieving nanomolar GSL depletion without ceramide accumulation—unlike PDMP. It uniquely downregulates ABCB1 & ABCG2 (vs. D-PDMP's ABCG2-only) for MDR reversal. At 1 μM, it depletes GM3 comparably to 40 μM D-PDMP without altering insulin receptor autophosphorylation, yielding cleaner metabolic data. Superior in vivo tolerability vs. NB-DNJ for chronic Fabry models. 15-fold more potent than PDMP in Alzheimer's APP modulation without elevating CTFβ. The definitive artifact-free GSL research tool.

Molecular Formula C31H52N2O4
Molecular Weight 516.8 g/mol
CAS No. 245329-78-6
Cat. No. B1671373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtDO-P4
CAS245329-78-6
Synonyms3',4'-ethylenedioxy-1-phenyl-2-palmitoyl-3-pyrrolidinepropanol
EDO-P4
Molecular FormulaC31H52N2O4
Molecular Weight516.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
InChIInChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1
InChIKeyBBTZZVJOQCCAOR-DLFZDVPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EtDO-P4 (245329-78-6): Scientific Profile of a Nanomolar Glucosylceramide Synthase Inhibitor for Cancer and Lysosomal Storage Disease Research


EtDO-P4 (CAS: 245329-78-6; d-threo-1-(3′,4′-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol) is a second-generation, synthetic ceramide analog and a potent, competitive inhibitor of glucosylceramide synthase (GCS; UDP-glucose ceramide glucosyltransferase; EC 2.4.1.80), the rate-limiting enzyme governing the biosynthesis of glucosylceramide (GlcCer) and its downstream glycosphingolipids (GSLs) [1] [2]. As a follow-on to first-generation inhibitors such as PDMP (d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol), EtDO-P4 was rationally designed with structural modifications, including an ethylenedioxy substitution on the phenyl ring and a pyrrolidino group replacing the morpholino moiety, conferring enhanced potency and a distinct biological profile [3].

Why EtDO-P4 Cannot Be Substituted by Generic GCS Inhibitors: Key Structural and Pharmacological Distinctions


GCS inhibitors are not functionally interchangeable. First-generation inhibitors like PDMP and its derivatives suffer from limitations including off-target effects and the paradoxical elevation of intracellular ceramide, a pro-apoptotic sphingolipid, which can confound experimental interpretation and limit therapeutic window [1]. In contrast, EtDO-P4 achieves GSL depletion at low nanomolar concentrations without causing secondary ceramide accumulation, a critical differentiation from earlier PDMP-based compounds [1]. Furthermore, even within the same inhibitor class, divergent effects on signaling pathways such as insulin receptor autophosphorylation and differential modulation of ABC transporters demonstrate that in-class substitution can lead to substantially different biological outcomes [2] [3]. The quantitative evidence below substantiates why EtDO-P4 represents a distinct and often superior tool compound for applications demanding potent GSL depletion with minimal confounding cytotoxicity or specific signaling pathway modulation.

EtDO-P4 Differentiation Evidence: Head-to-Head Quantitative Comparisons vs. PDMP, PPMP, and NB-DNJ


EtDO-P4 vs. PDMP and PPMP: Comparative IC50 for Aβ Secretion Inhibition in CHO-APP Cells

EtDO-P4 is a significantly more potent inhibitor of Aβ secretion than its structural analogs PDMP and PPMP. In a comparative study using Chinese hamster ovary cells stably expressing human amyloid precursor protein (CHO-APP), EtDO-P4 achieved an approximate IC50 of 1 μM, compared to 5 μM for PPMP and 15 μM for PDMP. Notably, EtDO-P4 treatment did not alter levels of the cellular β-secretase product CTFβ, whereas both PDMP and PPMP increased this fragment, indicating a divergent mechanism of action beyond simple GCS inhibition [1].

Alzheimer's disease Amyloid-beta Neuroscience

EtDO-P4 vs. D-PDMP: Differential Effects on Insulin Receptor Autophosphorylation in HepG2 Cells

Despite both EtDO-P4 and D-PDMP effectively depleting cellular GM3 ganglioside, their downstream effects on insulin receptor (IR) signaling diverge significantly. In human hepatoma HepG2 cells, treatment with 1 μM EtDO-P4 reduced GM3 content to 18.1% of control, comparable to the 22.3% reduction achieved by 40 μM D-PDMP. However, D-PDMP treatment increased insulin-stimulated IR autophosphorylation by a significant 185.1% over control, whereas the 134.8% increase induced by EtDO-P4 was not statistically significant. This indicates that the structural differences between these GCS inhibitors translate into distinct functional consequences on IR signaling pathways [1].

Diabetes Insulin signaling Metabolic disease

EtDO-P4 vs. D-PDMP: Differential Modulation of ABC Transporters in Multidrug-Resistant CML Cells

In a study on chronic myeloid leukemia (CML) multidrug resistance, UGCG inhibition by EtDO-P4 differentially modulated ABC transporter expression compared to D-PDMP. EtDO-P4 treatment led to a reduction in the expression of ABCB1 (P-glycoprotein) and ABCG2, two key efflux pumps mediating chemotherapy resistance. In contrast, D-PDMP was previously shown to only affect the expression of ABCG2 without altering ABCB1. This differential effect on ABCB1 is significant, as ABCB1 is a primary driver of resistance to many standard chemotherapeutics. EtDO-P4 co-treatment sensitized MDR CML cells to mitochondrial membrane potential loss and apoptosis induced by standard chemotherapeutics [1].

Cancer Multidrug resistance ABC transporters

EtDO-P4 vs. NB-DNJ: Superior In Vivo Tolerability for Substrate Deprivation Therapy in Fabry Disease Mice

EtDO-P4 demonstrates superior in vivo tolerability compared to the iminosugar GCS inhibitor N-butyldeoxynojirimycin (NB-DNJ; Miglustat) in a Fabry disease mouse model. A single intraperitoneal injection of D-t-EtDO-P4 resulted in a 55% reduction in renal glucosylceramide, and 4-week treatment produced concentration-dependent decrements in renal and hepatic globotriaosylceramide (Gb3). Critically, the study notes that complications observed with NB-DNJ treatment, including significant weight loss and acellularity of lymphatic organs, were not observed with D-t-EtDO-P4. This indicates a more favorable safety and tolerability profile for EtDO-P4 in this in vivo model of lysosomal storage disease [1].

Fabry disease Lysosomal storage disorder Substrate reduction therapy

EtDO-P4: GSL Depletion at Nanomolar Concentrations Without Secondary Ceramide Elevation

A key advantage distinguishing EtDO-P4 from first-generation PDMP-based GCS inhibitors is its ability to block glucosylceramide synthase at low nanomolar concentrations without causing secondary elevations in intracellular ceramide levels. This property is critical because ceramide is a potent pro-apoptotic signaling molecule, and its unintended accumulation can confound experimental interpretation, particularly in studies of cell death or survival pathways. In cultured ECV304 cells, d-t-EtDO-P4 depleted cellular glucosylceramide and lactosylceramide at nanomolar concentrations without obvious cellular toxicity, enabling clean interrogation of GSL-dependent signaling events [1].

Sphingolipid metabolism Ceramide signaling Cell biology

EtDO-P4 (245329-78-6) Validated Research Applications: Scenarios Where Differentiation Evidence Drives Scientific Selection


Investigating Multidrug Resistance Reversal in ABCB1- and ABCG2-Expressing Cancers

In studies aimed at reversing chemotherapy resistance mediated by ABC transporters, EtDO-P4 should be prioritized over first-generation inhibitors like D-PDMP. As established in Section 3 (Evidence Item 3), EtDO-P4 uniquely downregulates both ABCB1 (P-glycoprotein) and ABCG2, whereas D-PDMP affects only ABCG2 [1]. This broader activity makes EtDO-P4 the preferred tool for investigating GSL depletion strategies in MDR cancer models where ABCB1 is a primary resistance driver, and for combination studies with chemotherapeutics that are substrates of these efflux pumps.

Depleting Ganglioside GM3 Without Confounding Insulin Receptor Autophosphorylation

For research exploring the role of GM3 ganglioside in insulin signaling, metabolic disease, or membrane microdomain biology, EtDO-P4 offers a critical advantage over D-PDMP. As demonstrated in Section 3 (Evidence Item 2), 1 μM EtDO-P4 depletes GM3 to levels comparable to 40 μM D-PDMP, but does not induce a statistically significant increase in insulin-stimulated IR autophosphorylation, unlike the significant 185.1% increase seen with D-PDMP [2]. This allows for the study of GM3 depletion on downstream pathways like Akt phosphorylation without the confounding variable of altered IR activation, providing cleaner, more interpretable data on the specific role of GM3 in signaling complexes.

In Vivo Substrate Deprivation Therapy Studies in Lysosomal Storage Disorders

EtDO-P4 is the recommended GCS inhibitor for in vivo substrate deprivation therapy studies in rodent models of lysosomal storage diseases, particularly Fabry disease, where long-term treatment is required. As detailed in Section 3 (Evidence Item 4), EtDO-P4 effectively reduces tissue Gb3 levels without inducing the weight loss and lymphatic organ toxicity observed with the alternative inhibitor NB-DNJ [3]. This superior tolerability profile is essential for chronic dosing paradigms, enabling researchers to assess therapeutic efficacy over extended periods without confounding toxicities that could compromise animal welfare or study endpoints.

High-Potency Inhibition of Aβ Production with Minimal Confounding Effects on APP Processing

In Alzheimer's disease research focused on modulating APP processing and Aβ secretion, EtDO-P4 is the superior choice among GCS inhibitor tool compounds. Section 3 (Evidence Item 1) establishes that EtDO-P4 is 15-fold more potent than PDMP (IC50 of 1 μM vs. 15 μM) and uniquely does not alter CTFβ levels, unlike PDMP and PPMP which increase this β-secretase product [4]. This combination of high potency and cleaner mechanistic profile makes EtDO-P4 the preferred agent for dissecting the specific role of GSLs in APP trafficking and processing, without the confounding elevation of amyloidogenic intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for EtDO-P4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.